Nicotinate D-ribonucleotide

Catalog No.
S563525
CAS No.
321-02-8
M.F
C11H15NO9P+
M. Wt
336.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinate D-ribonucleotide

CAS Number

321-02-8

Product Name

Nicotinate D-ribonucleotide

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid

Molecular Formula

C11H15NO9P+

Molecular Weight

336.21 g/mol

InChI

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1

InChI Key

JOUIQRNQJGXQDC-ZYUZMQFOSA-O

SMILES

Array

Synonyms

3-Carboxy-1-(5-O-phosphono-β-D-ribofuranosyl)pyridinium Inner Salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium Hydroxide 5’-Phosphate Inner Salt; Nicotinate Mononucleotide; Nicotinate Ribonucleotide; Nicotinic Acid Ribonucleotide; Nicotinic Acid Riboti

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O

The exact mass of the compound [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nicotinate D-ribonucleotide (NaMN, CAS 321-02-8) is a critical deamidated pyridine nucleotide and an obligate intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. Formed biologically via the phosphoribosylation of nicotinic acid or the deamidation of nicotinamide mononucleotide (NMN), NaMN serves as the specific substrate for nicotinate-nucleotide adenylyltransferases (NadD) to produce nicotinic acid adenine dinucleotide (NaAD) [1]. With a molecular weight of 335.20 g/mol, this inner salt exhibits distinct steric and electronic properties at the pyridine ring compared to its amidated analog, NMN. In laboratory and industrial procurement, NaMN is primarily sourced as a high-fidelity substrate for bacterial and plant enzymatic assays, a targeted allosteric modulator in neurobiology, and an analytical standard for microbiome metabolism workflows where structural specificity is paramount [2].

Procurement substitution of NaMN with its closest structural analog, Nicotinamide mononucleotide (NMN), or its precursor, Nicotinic acid (NA), routinely results in assay failure or reversed biological outcomes. Bacterial and plant adenylyltransferases (such as NadD) have evolved strict substrate specificities, often exhibiting over a 1,000-fold preference for the deamidated NaMN over NMN; substituting NMN in these enzymatic assays will yield false negatives or stall metabolic flux [1]. Furthermore, in neurobiological models targeting SARM1-mediated axonal degeneration, NMN acts as a potent activator that triggers neuronal death, whereas NaMN functions as an allosteric inhibitor that promotes neuroprotection [2]. Consequently, buyers must procure the exact NaMN compound to ensure functional fidelity in targeted biochemical assays, structural biology studies, and deamidase quantification workflows where NMN cannot serve as a functional equivalent.

Obligate Substrate Specificity for Bacterial NadD Assays

When designing high-throughput screening assays targeting bacterial NAD+ biosynthesis (a major antibacterial target), the choice of substrate is critical. Kinetic analysis of Mycobacterium tuberculosis NadD reveals that the enzyme is highly specific for NaMN, exhibiting a kcat of 4.5 s^-1 and a Km of 0.34 mM. In contrast, the amidated analog NMN is processed with extreme inefficiency, showing a kcat of only 0.043 s^-1 and a much weaker Km of 4.0 mM [1]. This results in a >1,000-fold higher catalytic efficiency (kcat/Km) for NaMN. Procuring NMN instead of NaMN for NadD assays will result in virtually undetectable baseline activity, making NaMN the strictly required substrate for functional bacterial adenylyltransferase workflows.

Evidence DimensionCatalytic efficiency (kcat/Km) of M. tuberculosis NadD
Target Compound DataNaMN: kcat = 4.5 s^-1, Km = 0.34 mM (kcat/Km ≈ 13.2 s^-1 mM^-1)
Comparator Or BaselineNMN: kcat = 0.043 s^-1, Km = 4.0 mM (kcat/Km ≈ 0.01 s^-1 mM^-1)
Quantified Difference>1,000-fold higher catalytic efficiency for NaMN
ConditionsIn vitro steady-state kinetics with saturating ATP

Ensures sufficient signal-to-noise ratios and accurate baseline activity in antibacterial drug screening assays targeting NadD.

Divergent Allosteric Modulation in SARM1 Neurodegeneration Models

In neurobiological research focused on SARM1, a primary executioner of axonal degeneration, NaMN and NMN exhibit functionally opposite pharmacological profiles. While NMN binds to SARM1 to activate the enzyme and induce rapid axonal destruction, NaMN opposes this activating effect. NaMN acts as a competitive allosteric inhibitor at the same binding site, actively promoting axonal protection and neuronal survival[1]. For laboratories screening SARM1 inhibitors or modeling neuroprotection, substituting NaMN with NMN will actively trigger the exact neurodegenerative phenotype the researchers are attempting to prevent.

Evidence DimensionSARM1 allosteric modulation and axonal phenotype
Target Compound DataNaMN: Allosteric SARM1 inhibitor (promotes neuroprotection)
Comparator Or BaselineNMN: SARM1 activator (promotes axonal degeneration)
Quantified DifferenceFunctionally opposite biological outcomes on the same receptor target
ConditionsIn vitro neuronal survival models

Prevents catastrophic experimental failure in neuroprotection assays by utilizing the correct allosteric inhibitor rather than its activating analog.

Precursor Suitability for Plant Metabolic Engineering

For metabolic engineers optimizing NAD+ salvage and biosynthesis pathways in plants, precursor selection dictates pathway flux. Studies on Arabidopsis thaliana nicotinate mononucleotide adenylyltransferase (AtNaMNAT) demonstrate that the enzyme's preference for NaMN over NMN, calculated as the kcat/Km ratio, exceeds 10^3-fold [1]. This strict selectivity means that attempting to feed NMN into plant-specific Preiss-Handler or salvage pathways will result in a metabolic bottleneck. Procurement of NaMN is therefore essential for achieving high-efficiency NAD+ biosynthesis in engineered plant systems or in vitro pathway reconstructions.

Evidence DimensionSubstrate preference (kcat/Km ratio) for AtNaMNAT
Target Compound DataNaMN: Primary optimal substrate
Comparator Or BaselineNMN: >1,000-fold lower catalytic efficiency
Quantified Difference>10^3-fold preference for NaMN
ConditionsSteady-state kinetic analysis of AtNaMNAT

Guarantees successful metabolic flux when engineering or studying strictly NaMN-dependent eukaryotic NAD+ biosynthesis pathways.

Chromatographic Resolution for Deamidase Analytical Workflows

Quantifying the activity of NMN deamidase (e.g., bacterial CinA) requires precise chromatographic separation of the substrate (NMN) and the product (NaMN). Under standard HPLC conditions (C18 column, 20 mM ammonium acetate pH 6.9 mobile phase at 0.8 mL/min), NaMN elutes at a retention time of 3.6 minutes, providing baseline resolution from NMN, which elutes at 4.1 minutes [1]. Procuring high-purity NaMN is an absolute requirement for generating accurate standard curves to quantify deamidase activity. Without authentic NaMN as an analytical reference standard, researchers cannot reliably measure NMN-to-NaMN conversion rates in microbiome or bacterial metabolism studies.

Evidence DimensionHPLC retention time (C18 column)
Target Compound DataNaMN: 3.6 minutes
Comparator Or BaselineNMN: 4.1 minutes
Quantified Difference0.5-minute retention time shift allowing baseline resolution
ConditionsPhenomenex Gemini C18 column, 20 mM ammonium acetate pH 6.9, 0.8 mL/min

Provides the necessary analytical standard for accurate quantification of NMN deamidase activity in complex biological matrices.

Antibacterial Drug Discovery (NadD Inhibitor Screening)

Because bacterial adenylyltransferases like M. tuberculosis NadD exhibit a >1,000-fold preference for NaMN over NMN, NaMN is the obligate substrate for in vitro high-throughput screening assays designed to identify novel NadD inhibitors [1].

SARM1-Targeted Neuroprotection Assays

NaMN functions as a potent allosteric inhibitor of SARM1, directly opposing the neurodegenerative effects of NMN. It is the required compound for researchers modeling axonal protection or screening for synergistic SARM1 inhibitors in neurodegenerative disease models[2].

Metabolic Engineering of Plant NAD+ Pathways

Given the strict preference of plant adenylyltransferases (e.g., AtNaMNAT) for deamidated precursors, NaMN is the ideal feed-stock or intermediate for engineered plant systems and in vitro biocatalytic cascades where NMN fails to propagate pathway flux [3].

Analytical Standards for Microbiome Deamidase Profiling

NaMN is required as a high-purity calibration standard for HPLC-based quantification of NMN deamidase (CinA) activity, enabling researchers to accurately track the conversion of NMN to NaMN by gut microbiota or isolated bacterial enzymes [4].

Physical Description

Solid

XLogP3

-2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

336.04844305 Da

Monoisotopic Mass

336.04844305 Da

Heavy Atom Count

22

UNII

UVB4JMS269

Wikipedia

Nicotinate mononucleotide

Dates

Last modified: 08-15-2023

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